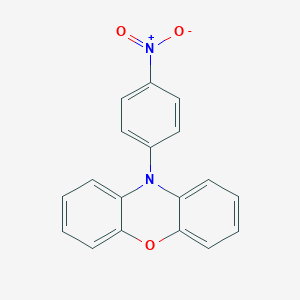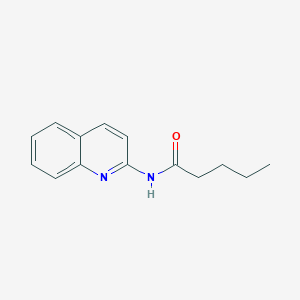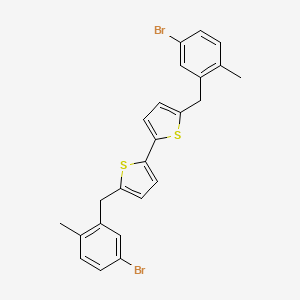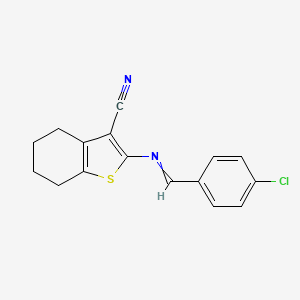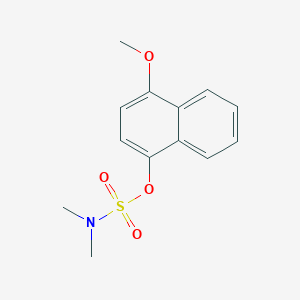
4-Methoxy-1-naphthalenyl N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-naphthalenyl N,N-dimethylsulfamate is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.30 g/mol . It is known for its light orange solid appearance and has a boiling point of approximately 427.8°C under standard atmospheric pressure . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methoxy-1-naphthalenyl N,N-dimethylsulfamate involves the reaction of 4-methoxy-1-naphthol with N,N-dimethylsulfamoyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Methoxy-1-naphthalenyl N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalenyl derivatives.
Scientific Research Applications
4-Methoxy-1-naphthalenyl N,N-dimethylsulfamate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 4-Methoxy-1-naphthalenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
4-Methoxy-1-naphthalenyl N,N-dimethylsulfamate can be compared with similar compounds such as:
4-Methoxy-1-naphthol: This compound shares the methoxy-naphthalene structure but lacks the dimethylsulfamate group, resulting in different chemical reactivity and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxy group but differs in its overall structure and functional groups, leading to distinct properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15NO4S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C13H15NO4S/c1-14(2)19(15,16)18-13-9-8-12(17-3)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |
InChI Key |
DPPRXGQTZOFSQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


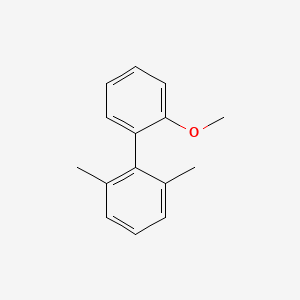
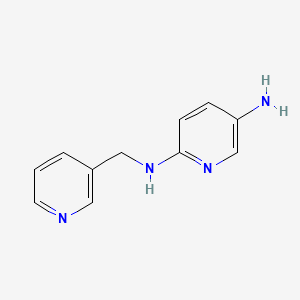
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)
![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119259.png)
![N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119260.png)
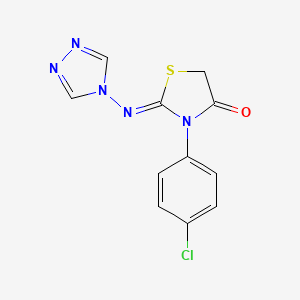
![Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-](/img/structure/B14119275.png)
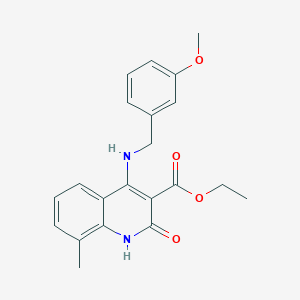
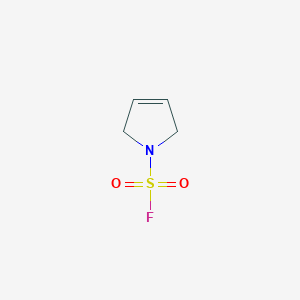
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14119289.png)
